molecular formula C8H3BrN2O4 B1417187 5-Bromo-4-cyano-2-nitrobenzoic acid CAS No. 1807029-74-8

5-Bromo-4-cyano-2-nitrobenzoic acid

Cat. No. B1417187
M. Wt: 271.02 g/mol
InChI Key: LOVHTLRDICYKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-cyano-2-nitrobenzoic acid is a chemical compound with the following structural formula: . It belongs to the class of nitro compounds, which are essential nitrogen derivatives. The nitro group (-NO2) in this compound exhibits polar character due to resonance structures, resulting in lower volatility compared to ketones of similar molecular weight .


Synthesis Analysis

    Direct Nitration of Aromatic Compounds : In the liquid phase, aromatic compounds (such as benzene) can be directly nitrated. For substituted benzene rings with electron-withdrawing groups (e.g., NO2, CO2H, CN), the 1,3-isomer is typically favored . Alternative Routes : Another approach involves nitration of chlorobenzene followed by replacement of chlorine with ammonia to yield 4-nitrobenzenamine, which can then be converted to 4-nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-cyano-2-nitrobenzoic acid consists of a benzene ring substituted with bromine, cyano (CN), and nitro (NO2) groups. The hybrid resonance structure of the nitro group contributes to its high dipole moment .


Physical And Chemical Properties Analysis

  • Boiling Point : The boiling point of nitromethane (MW 61) is 101°C, while 2-propanone (MW 58) has a boiling point of 56°C .
  • Solubility : Nitromethane is less soluble in water (saturated solution < 10% by weight) compared to 2-propanone, which is completely miscible with water .
  • Infrared Spectra : Nitroalkanes exhibit strong infrared bands around 1550 cm⁻¹ and 1375 cm⁻¹, while aromatic nitro compounds show similar bands at slightly lower frequencies .
  • Electronic Spectra : Nitroalkanes display a weak n → π∗ transition around 270 nm, whereas aromatic nitro compounds (e.g., nitrobenzene) absorb at longer wavelengths (∼330 nm) due to extended conjugation .

properties

IUPAC Name

5-bromo-4-cyano-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-5(8(12)13)7(11(14)15)1-4(6)3-10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVHTLRDICYKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-cyano-2-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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